molecular formula C16H18O9 B14788726 (1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B14788726
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-PGGGXIFMSA-N
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Description

(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexane ring, followed by the introduction of hydroxyl groups and the carboxylic acid group. The final step involves the esterification of the cyclohexane derivative with 3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also be used in the study of enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the formulation of pharmaceuticals, cosmetics, and other products that benefit from its chemical properties.

Mechanism of Action

The mechanism of action of (1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. Additionally, the compound’s antioxidant properties may protect cells from oxidative stress by neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid: shares similarities with other polyphenolic compounds, such as flavonoids and tannins, which also possess multiple hydroxyl groups and exhibit antioxidant properties.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and the presence of both a cyclohexane ring and a carboxylic acid group

Properties

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11?,12?,14?,16-/m1/s1

InChI Key

CWVRJTMFETXNAD-PGGGXIFMSA-N

Isomeric SMILES

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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